molecular formula C20H22N4O2S B2680193 2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 631853-89-9

2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B2680193
CAS No.: 631853-89-9
M. Wt: 382.48
InChI Key: VCJHGHDMRXMNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione features a pyrimido[4,5-b]quinoline core fused with a pyridine ring and substituted with a branched butan-2-ylsulfanyl group. This structure combines heterocyclic elements (pyrimidine, quinoline, pyridine) known for diverse pharmacological activities. The sulfanyl group may enhance lipophilicity, influencing bioavailability, while the pyridine moiety could improve target-binding specificity.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-11(2)27-20-23-18-17(19(26)24-20)15(12-7-9-21-10-8-12)16-13(22-18)5-4-6-14(16)25/h7-11,15H,3-6H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJHGHDMRXMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butan-2-ylsulfanyl group: This step might involve a nucleophilic substitution reaction where a butan-2-ylsulfanyl group is introduced to the core structure.

    Addition of the pyridin-4-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the pyridine ring or other functional groups.

    Substitution: The compound might undergo various substitution reactions, particularly at the pyridine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halides or organometallic compounds in the presence of catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution might introduce various functional groups to the pyridine or quinoline rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Medicine

In medicinal chemistry, it could be explored for its potential to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s pyrimidoquinoline scaffold is structurally analogous to hexahydroquinoline derivatives (e.g., compounds Q1–14 in ), which feature a cyclohexane-fused quinoline core. Key differences include:

  • Substituents : The target compound’s pyridin-4-yl group contrasts with Q1–14’s 4-substituted phenyl or chloro-phenyl groups .
  • Sulfanyl Groups: The butan-2-ylsulfanyl substituent differs from methylsulfanyl groups in [1,4]oxathiino[2,3-d]pyrimidines () and propargylsulfanyl groups in 4(3H)-pyrimidinones (). These variations impact steric bulk and electronic properties .
Table 1: Structural Comparison of Key Analogs
Compound Class Core Structure Key Substituents Biological Activity Reference
Pyrimido[4,5-b]quinoline Pyrimidine-quinoline fused Butan-2-ylsulfanyl, pyridin-4-yl Not explicitly reported Target
Hexahydroquinoline (Q1–14) Cyclohexane-quinoline fused Chloro-phenyl, substituted phenyl Antimicrobial (antifungal, antibacterial)
[1,4]Oxathiino[2,3-d]pyrimidine Pyrimidine-oxathiino fused Methylsulfanyl, aryl Potential biological interest
4(3H)-Pyrimidinone Pyrimidinone Propargylsulfanyl, nitro Structural data reported

Molecular and Pharmacokinetic Properties

While direct data for the target compound is lacking, insights from analogs suggest:

  • Hydrogen Bonding : The pyridin-4-yl group may improve solubility and target interactions relative to phenyl substituents in Q1–14 .
Table 2: Predicted Molecular Properties
Property Target Compound Q1–14 () [1,4]Oxathiino Pyrimidine ()
Molecular Weight ~450–500 g/mol ~350–400 g/mol ~300–350 g/mol
logP (Predicted) Moderate-high Moderate Low-moderate
H-Bond Acceptors 6–8 4–5 3–4

Biological Activity

2-(butan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound characterized by a unique pyrimido[4,5-b]quinoline core. This compound has garnered attention for its potential biological activities and therapeutic applications due to the presence of sulfur and nitrogen heteroatoms in its structure. Understanding its biological activity is crucial for exploring its medicinal chemistry applications.

Chemical Structure and Properties

The compound features a pyrimido[4,5-b]quinoline framework with notable substituents:

  • Butan-2-ylsulfanyl group : Enhances reactivity and potential interaction with biological systems.
  • Pyridin-4-yl substituent : May contribute to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant biological activities. The specific biological profile of this compound remains under investigation but is expected to include:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The structural characteristics suggest potential efficacy against various pathogens.
  • Antioxidant Activity : Potential to scavenge free radicals due to the presence of sulfur and nitrogen.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies that highlight its versatility. Key reactions involve modifications that enhance biological activity or create derivatives with improved properties.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for advancing its clinical applications. Interaction studies may include:

  • Binding affinity assays with target proteins.
  • In vitro studies on cancer cell lines to assess antiproliferative effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-deazaflavinLacks one nitrogen in the quinoline ringAntioxidant properties
Pyrimido[4,5-b]quinoline derivativesSimilar core structureAnticancer activity
Quinoline derivativesBasic quinoline scaffoldAntimicrobial properties

Q & A

Q. Intermediate

  • Pyridin-4-yl modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer activity by increasing DNA intercalation .
  • Butan-2-ylsulfanyl : Bulky alkyl chains improve membrane permeability but may reduce solubility. Compare with methylsulfanyl analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) .
    Experimental approach : Synthesize derivatives with systematic substituent variations (e.g., -CH₃, -OCH₃, -Br) and test against kinase targets (e.g., CDK2) using in vitro inhibition assays .

How should researchers address low solubility in in vitro assays?

Q. Advanced

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Structural tweaks : Introduce polar groups (e.g., -OH, -COOH) on the pyrimidine ring while monitoring activity trade-offs .

What experimental designs mitigate variability in pharmacological data?

Q. Advanced

  • Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture batches) to control for confounding factors .
  • Longitudinal analysis : Track time-dependent effects (e.g., apoptosis induction at 24h vs. 48h) .
  • Blinded assays : Ensure independent replication of dose-response studies to reduce bias .

How can computational methods complement synthetic efforts?

Q. Advanced

  • Molecular docking : Predict binding affinities to targets like topoisomerase II using AutoDock Vina .
  • QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to guide synthesis .
  • DFT calculations : Optimize transition states for cyclization reactions (e.g., pyrimidoquinoline ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.